5-Ethyl-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrimidine-piperidine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reductive amination and cyclization, followed by purification techniques like crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce reduced pyrimidine derivatives. Substitution reactions can result in various substituted pyrimidine-piperidine compounds .
Scientific Research Applications
5-Ethyl-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of enzymes and receptors involved in critical biological processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine: Another similar compound with slight variations in the substituents.
Uniqueness
5-Ethyl-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of a pyrimidine ring fused with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-ethyl-2-(1-pyrimidin-2-ylpiperidin-4-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-2-12-10-18-15(19-11-12)21-13-4-8-20(9-5-13)14-16-6-3-7-17-14/h3,6-7,10-11,13H,2,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXHYDNCVKHLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.